tert-Butyl 3-nitro-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 3-nitro-1H-indole-1-carboxylate is a derivative of indole, a significant heterocyclic compound in organic chemistry. Indole and its derivatives are known for their wide range of biological activities and are commonly used in the synthesis of pharmaceuticals and other bioactive molecules .
Preparation Methods
The synthesis of tert-Butyl 3-nitro-1H-indole-1-carboxylate typically involves an electrophilic nitration reaction. One method involves the reaction of tert-butyl 1H-indole-1-carboxylate with trifluoroacetyl nitrate, which is produced by the metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride at sub-room temperature . This method is advantageous as it avoids the use of strong acids and metals, making it more environmentally friendly .
Chemical Reactions Analysis
tert-Butyl 3-nitro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group on the indole ring makes it susceptible to further electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include trifluoroacetic anhydride, ammonium tetramethyl nitrate, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-nitro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic molecules with biological activity.
Medicine: It is used in the development of pharmaceuticals due to its bioactive properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-nitro-1H-indole-1-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring system is known to interact with various enzymes and receptors, contributing to its bioactivity .
Comparison with Similar Compounds
tert-Butyl 3-nitro-1H-indole-1-carboxylate can be compared with other indole derivatives such as:
tert-Butyl indoline-1-carboxylate: Another indole derivative with similar structural features but different functional groups.
tert-Butyl 1-indolecarboxylate: A related compound with a different substitution pattern on the indole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 3-nitroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-8-11(15(17)18)9-6-4-5-7-10(9)14/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNTXGVJKFWNCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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